molecular formula C11H10N2O3 B1211862 3-Carboxyantipyrine CAS No. 41405-77-0

3-Carboxyantipyrine

Número de catálogo: B1211862
Número CAS: 41405-77-0
Peso molecular: 218.21 g/mol
Clave InChI: OIHMJESJURQMDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Carboxyantipyrine is a derivative of Antipyrine . Antipyrine is an antipyretic agent used for the symptomatic treatment of acute otitis media, most commonly in combination with benzocaine . It is often used in testing the effects of other drugs or diseases on drug-metabolizing enzymes in the liver .

Aplicaciones Científicas De Investigación

1. Development of Monomeric (Amino)(Carboxy) Radicals

A study by Mahoney et al. (2015) describes the synthesis of monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes. These compounds, including variants with 3-carboxyantipyrine structures, showed varying degrees of air stability. This research provides insights into the properties of these radicals, which could have implications in chemical synthesis and materials science (Mahoney et al., 2015).

2. Analyzing the Effects on DNA Interactions and Antimicrobial Activity

A study conducted by Abu-Youssef et al. (2010) explored the synthesis and biological activity of silver(I) complexes with 2-amino-3-methylpyridine and pyridine-2-carboxaldoxime. This research highlights the potential antimicrobial activity and DNA interaction capabilities of these complexes, which includes structures related to this compound (Abu-Youssef et al., 2010).

3. Synthesis and Photochemical Properties of Amphiphilic Carboxyl Phthalocyanine Oligomers

Zhao et al. (2009) reported on the synthesis and photochemical properties of novel amphiphilic carboxyl polymeric phthalocyanines. These compounds, which involve structures akin to this compound, demonstrate significant potential in applications like photodynamic therapy, photocatalysis, and photodynamic diagnoses (Zhao et al., 2009).

4. Synthesis and Characterization of Lanthanide Complexes

Research by Ramya et al. (2012) involved the design and characterization of lanthanide complexes using aromatic carboxylate ligands related to this compound. The study revealed how these complexes could be used in applications such as luminescence and energy transfer in mixed lanthanide systems, which is significant for materials science and photonic applications (Ramya et al., 2012).

Propiedades

IUPAC Name

2-methyl-5-oxo-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-12-9(11(15)16)7-10(14)13(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHMJESJURQMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194335
Record name 3-Carboxyantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41405-77-0
Record name 3-Carboxyantipyrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041405770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Carboxyantipyrine
Reactant of Route 2
Reactant of Route 2
3-Carboxyantipyrine
Reactant of Route 3
Reactant of Route 3
3-Carboxyantipyrine
Reactant of Route 4
Reactant of Route 4
3-Carboxyantipyrine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Carboxyantipyrine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Carboxyantipyrine
Customer
Q & A

Q1: What is the role of 3-carboxyantipyrine in antipyrine metabolism?

A1: this compound is a minor metabolite of antipyrine, formed through a sequential metabolic pathway. Antipyrine is first metabolized to 3-hydroxymethylantipyrine, which is then further oxidized to this compound. [, , , ] This pathway represents one of the three main routes of antipyrine metabolism.

Q2: How do different drug treatments affect the formation of this compound?

A2: Studies have shown that treatment with certain drugs can alter the formation of this compound. For instance, phenobarbital treatment increased the amount of this compound excreted in the urine, while 3-methylcholanthrene treatment decreased its excretion. [] These findings suggest that different cytochrome P-450 enzymes, which are influenced by these treatments, play a role in the formation of this metabolite.

Q3: Does the genetically controlled deficiency in debrisoquine hydroxylation influence this compound formation?

A3: Research suggests that the genetically controlled deficiency in debrisoquine hydroxylation does not significantly impact the formation of this compound. [] This observation implies that different enzymes are likely involved in the metabolism of debrisoquine and antipyrine, and that the enzyme responsible for debrisoquine hydroxylation might not be primarily involved in the formation of this compound.

Q4: Is the metabolite profile of antipyrine, including this compound, affected by malnutrition?

A4: Studies investigating the impact of malnutrition on antipyrine metabolism revealed that while malnutrition can decrease the overall rate of antipyrine metabolism, it does not appear to differentially affect the formation of its various metabolites, including this compound. [] This finding suggests that malnutrition might have a general effect on the enzyme systems responsible for antipyrine metabolism, rather than specifically targeting individual pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.